molecular formula C10H11Cl B3038114 1-Phenyl-4-chloro-1-butene CAS No. 7515-46-0

1-Phenyl-4-chloro-1-butene

Cat. No.: B3038114
CAS No.: 7515-46-0
M. Wt: 166.65 g/mol
InChI Key: HIPMXTORBGIBCC-XBXARRHUSA-N
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Description

Properties

IUPAC Name

[(E)-4-chlorobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMXTORBGIBCC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-chloro-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butene with benzene in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-chloro-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Addition: Bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted phenyl butenes.
  • Addition reactions produce dihalo derivatives or hydrogenated products.
  • Oxidation reactions result in the formation of phenyl butanol or phenyl butanone.

Scientific Research Applications

1-Phenyl-4-chloro-1-butene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Phenyl-4-chloro-1-butene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural motifs with 1-phenyl-4-chloro-1-butene, differing in substituents, chain length, or functional groups:

Compound Name Molecular Formula Key Substituents Structural Features
4-Chloro-2-methyl-1-butene C₅H₉Cl Methyl (C2), Chloro (C4) Shorter chain; lacks phenyl group
1-Chloro-4-(prop-2-en-1-yloxy)benzene C₉H₉ClO Allyloxy (C1), Chloro (C4) Aromatic ring with ether linkage
1-(4-Chloro-1-phenylbutyl)-4-fluorobenzene C₁₆H₁₆ClF Phenyl (C1), Fluorobenzene (C4), Chloro Branched chain; dual aromatic systems
1-(1-chloroethyl)-4-methoxybenzene C₉H₁₁ClO Chloroethyl (C1), Methoxy (C4) Ethyl chloride substituent; methoxy group

Key Observations :

  • Phenyl vs. Fluorophenyl : The presence of a phenyl group (as in this compound) versus fluorophenyl (e.g., ) impacts electronic properties. Fluorine’s electron-withdrawing effect increases polarity and stability in fluorinated analogs.
  • Chloroalkene vs. Chloroaromatic : 4-Chloro-2-methyl-1-butene lacks aromaticity, making its reactivity distinct (e.g., prone to addition reactions). In contrast, this compound’s conjugated system may stabilize intermediates during electrophilic substitution.

Physical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C)
4-Chloro-2-methyl-1-butene 104.58 0.9000 103.83 (estimate)
This compound (hypothetical) ~166.65 ~0.95–1.10* ~200–220*

Inferences :

  • The phenyl group in this compound increases molecular weight (~166.65) compared to 4-chloro-2-methyl-1-butene (104.58), leading to higher boiling points due to stronger van der Waals forces.
  • Density is expected to be higher than non-aromatic analogs (e.g., ) due to the planar, rigid phenyl group.

Chemical Reactivity

Alkene Reactivity :
  • 4-Chloro-2-methyl-1-butene undergoes typical alkene reactions (e.g., hydrogenation, hydrohalogenation). The phenyl group in this compound may direct electrophilic attacks to the conjugated double bond.
  • Allyloxy-substituted compounds (e.g., ) show reactivity at the ether linkage (e.g., cleavage under acidic conditions), unlike the target compound.
Chlorine Reactivity :
  • In 1-(4-chloro-1-phenylbutyl)-4-fluorobenzene , the chlorine’s position on an aliphatic chain allows nucleophilic displacement. In this compound, allylic chlorine may participate in elimination or substitution.
Aromatic Substituent Effects :
  • Methoxy () and fluoro () groups activate or deactivate the aromatic ring toward electrophilic substitution. The phenyl group in this compound may exhibit moderate activation due to conjugation with the double bond.

Biological Activity

1-Phenyl-4-chloro-1-butene is an organic compound characterized by a phenyl group attached to a butene chain with a chlorine atom at the fourth position. Its unique structure allows for various chemical reactions, making it valuable in both industrial and research applications.

  • IUPAC Name : (E)-4-chlorobut-1-enyl)benzene
  • Molecular Formula : C10H11Cl
  • CAS Number : 7515-46-0

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Friedel-Crafts Alkylation : Reacting 4-chloro-1-butene with benzene in the presence of aluminum chloride (AlCl₃) under controlled temperature conditions.
  • Allylic Substitution : Utilizing allyl halides and benzyl halides in the presence of Grignard reagents, which can lead to high yields and purity .

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, which can interact with biological molecules. The chlorine atom acts as a leaving group in substitution reactions, while the double bond in the butene chain can engage in addition reactions.

Potential Biological Applications

Research has indicated several potential applications of this compound in biological contexts:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents.
  • Pharmacological Research : The compound serves as an intermediate in synthesizing more complex molecules that may have pharmacological significance. Its reactivity allows for modifications that could enhance biological activity.

Antimicrobial Studies

A study investigated the antimicrobial effects of various chlorinated alkenes, including this compound. The results indicated that certain derivatives exhibited significant inhibition against gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.

Drug Development

In drug discovery research, this compound has been explored as a precursor for synthesizing compounds with anti-inflammatory properties. Researchers have focused on modifying its structure to enhance efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundStructureInvestigated for antimicrobial properties
4-Chloro-1-buteneNo phenyl groupLimited biological activity
4-Phenyl-1-buteneLacks chlorineDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 1-Phenyl-4-chloro-1-butene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of chlorobenzene derivatives with 4-chloro-1-butene precursors. For example, using AlCl₃ as a catalyst in anhydrous conditions can facilitate electrophilic substitution. However, competing side reactions (e.g., carbocation rearrangements) may reduce selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like 1-Phenyl-3-chloro isomers . Optimization of stoichiometry and temperature (e.g., 0–5°C for kinetic control) can improve yields to ~60–70%.

Q. How should researchers safely handle and store this compound to minimize degradation and hazards?

  • Methodological Answer : Due to its chloroalkene structure, the compound is moisture-sensitive and may hydrolyze under acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Use gloveboxes for weighing and handling to prevent oxidation. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation of volatile byproducts .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic doublets for the vinylic protons (δ 5.5–6.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the chloroalkene carbon (δ ~120–125 ppm).
  • GC-MS : Retention time and molecular ion peak (m/z ~166 for C₁₀H₁₁Cl) verify purity.
  • Elemental Analysis : Validate C, H, and Cl percentages (theoretical: C 72.1%, H 6.6%, Cl 21.3%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density distribution, identifying reactive sites. For instance, the chloroalkene’s LUMO is localized on the C-Cl bond, making it susceptible to nucleophilic attack. Comparing activation energies for pathways (e.g., Markovnikov vs. anti-Markovnikov addition) guides experimental design for regioselective reactions .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound under varying solvent polarities?

  • Methodological Answer : Conflicting kinetic data (e.g., rate acceleration in polar aprotic solvents vs. nonpolar solvents) may arise from solvation effects on transition states. Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates in real time. Statistical analysis (e.g., ANOVA) of triplicate experiments under controlled humidity and temperature can isolate solvent polarity as a variable .

Q. How does surface adsorption of this compound on silica or metal oxides affect its stability in heterogeneous catalysis?

  • Methodological Answer : Surface interactions can be studied using X-ray Photoelectron Spectroscopy (XPS) to track Cl binding energy shifts (e.g., Cl 2p₃/₂ at ~200 eV for free vs. adsorbed states). Thermogravimetric Analysis (TGA) quantifies desorption thresholds. Silica gel’s hydroxyl groups may catalyze hydrolysis, requiring surface passivation with trimethylsilyl groups to stabilize the compound during catalytic cycles .

Q. What role does steric hindrance play in the regioselective functionalization of this compound with bulky reagents?

  • Methodological Answer : Steric maps (e.g., using molecular mechanics simulations) predict accessibility of reaction sites. For example, Suzuki-Miyaura coupling with ortho-substituted aryl boronic acids may favor β-position addition due to phenyl group hindrance at the α-position. Experimental validation via NOESY NMR can confirm spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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